3-Chloro-2,2-dimethylpropanamide
Overview
Description
3-Chloro-2,2-dimethylpropanamide is an organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol It is characterized by the presence of a chloro group and a dimethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,2-dimethylpropanamide can be synthesized through the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-2,2-dimethylpropanamide.
Reduction Reactions: The compound can be reduced to form 3-chloro-2,2-dimethylpropanamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Major Products Formed:
Substitution: 3-Hydroxy-2,2-dimethylpropanamide.
Reduction: 3-Chloro-2,2-dimethylpropanamine.
Scientific Research Applications
3-Chloro-2,2-dimethylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are often related to its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
- 3-Chloro-2,2-dimethylpropanamine
- 3-Hydroxy-2,2-dimethylpropanamide
- 3-Chloro-N,N-dimethylpropanamide
Comparison: 3-Chloro-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both a chloro group and a dimethyl group on the propanamide backbone.
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNEVMWSYAQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334539 | |
Record name | 3-Chloro-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41461-75-0 | |
Record name | 3-Chloro-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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